molecular formula C9H15ClF3NO2 B2952603 2-Amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid hydrochloride CAS No. 2230803-84-4

2-Amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid hydrochloride

Cat. No.: B2952603
CAS No.: 2230803-84-4
M. Wt: 261.67
InChI Key: IPRUQYVKSJSYJE-UHFFFAOYSA-N
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Description

2-Amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid hydrochloride is a synthetic amino acid derivative characterized by a cyclohexyl ring substituted with a trifluoromethyl (-CF₃) group at the 3-position. This compound belongs to a class of conformationally restricted amino acids, where the cyclohexane backbone imposes steric constraints that influence its physicochemical and biological properties. The trifluoromethyl group enhances electronegativity and metabolic stability, making such compounds valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

2-amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO2.ClH/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15;/h5-7H,1-4,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRUQYVKSJSYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(F)(F)F)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane, which undergoes a series of reactions to introduce the trifluoromethyl group.

    Introduction of Trifluoromethyl Group: This can be achieved through a reaction with a trifluoromethylating agent under controlled conditions.

    Formation of Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The trifluoromethyl group or the amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the amino acid moiety may facilitate its transport and uptake by cells. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 2-amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid hydrochloride with similar compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound* 3-(Trifluoromethyl)cyclohexyl C₉H₁₅F₃NO₂·HCl ~253.67 (calculated) Trifluoromethyl enhances electronegativity; cyclohexyl adds rigidity
trans-2-(4-Aminocyclohexyl)acetic acid HCl trans-4-aminocyclohexyl C₈H₁₆ClNO₂ 193.67 Trans configuration optimizes spatial arrangement for receptor binding
2-Amino-2-(oxan-3-yl)acetic acid HCl Oxan-3-yl (tetrahydropyran) C₇H₁₄ClNO₃ 195.64 Oxygen in ring improves polarity and solubility
2-Amino-2-(3,3-difluorocyclobutyl)acetic acid HCl 3,3-difluorocyclobutyl C₆H₁₀F₂NO₂·HCl 209.61 Difluoro substituent increases lipophilicity and steric bulk
(S)-2-Amino-2-(3-chlorophenyl)acetic acid HCl 3-chlorophenyl C₈H₉Cl₂NO₂ 222.07 Aromatic system enables π-π interactions in drug design

*Note: Molecular weight for the target compound is estimated based on analogs.

Biological Activity

2-Amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid hydrochloride, also known as a trifluoromethyl-substituted amino acid, has garnered attention in pharmaceutical research due to its potential biological activities. This compound exhibits unique structural properties that may influence its interaction with biological systems. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The chemical formula for 2-Amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid hydrochloride is C8H11ClF3NO2C_8H_{11}ClF_3NO_2, with a molecular weight of 245.63 g/mol. Its structural characteristics include a trifluoromethyl group attached to a cyclohexyl moiety, which may enhance its lipophilicity and biological activity.

PropertyValue
Chemical FormulaC8H11ClF3NO2
Molecular Weight245.63 g/mol
IUPAC Name(2S)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid; hydrochloride
PubChem CID122163395

Pharmacological Effects

Research indicates that compounds similar to 2-Amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that amino acids and their derivatives can possess antimicrobial properties. For instance, hydrolyzed peptide conjugates have demonstrated significant antimicrobial effects against various pathogens, suggesting potential for similar activity in this compound .
  • Cytotoxicity : The cytotoxic effects of related compounds have been evaluated in various cancer cell lines. For example, certain amino acid derivatives have been found to induce apoptosis in cancer cells, indicating a possible mechanism for antitumor activity .
  • Neuroprotective Effects : Some studies suggest that amino acids can influence neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases. The presence of a trifluoromethyl group may enhance interactions with neuroreceptors or enzymes involved in neuroprotection .

The mechanisms underlying the biological activities of this compound may include:

  • Receptor Modulation : The structural features of the compound may allow it to interact with specific receptors or enzymes, modifying their activity and leading to physiological changes.
  • Cell Signaling Pathways : Similar compounds have been shown to influence signaling pathways related to cell survival and apoptosis, which could be relevant for therapeutic applications in oncology and neurology.

Case Studies

  • Antimicrobial Study : A study investigating the antimicrobial properties of amino acid derivatives found that certain structures exhibited zones of inhibition against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural modifications and enhanced antimicrobial efficacy .
  • Cytotoxicity Assessment : Research on related amino acids revealed that modifications such as the addition of trifluoromethyl groups could enhance cytotoxic effects against specific cancer cell lines. This suggests that 2-Amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid might similarly affect cancer cell viability .

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